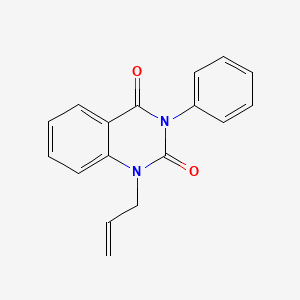3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC11152096
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H14N2O2 |
|---|---|
| Molecular Weight | 278.30 g/mol |
| IUPAC Name | 3-phenyl-1-prop-2-enylquinazoline-2,4-dione |
| Standard InChI | InChI=1S/C17H14N2O2/c1-2-12-18-15-11-7-6-10-14(15)16(20)19(17(18)21)13-8-4-3-5-9-13/h2-11H,1,12H2 |
| Standard InChI Key | XIAVYKXQDGKCRK-UHFFFAOYSA-N |
| SMILES | C=CCN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3 |
| Canonical SMILES | C=CCN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular framework of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione consists of a bicyclic quinazoline system with two ketone groups at positions 2 and 4. The phenyl group at position 3 enhances aromatic stacking interactions with biological targets, while the propenyl moiety at position 1 introduces potential reactivity for further functionalization . Key physicochemical parameters are inferred from analogous quinazolinediones:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₄N₂O₂ |
| Molecular Weight | 298.32 g/mol |
| LogP (Partition Coefficient) | ~2.8 (estimated) |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
The propenyl group likely improves membrane permeability compared to non-alkylated analogs, as seen in related N-alkylated quinazolinediones .
Synthetic Methodologies
Alkylation Strategies
The propenyl group is introduced via N-alkylation reactions. A validated approach involves microwave-assisted alkylation using allyl carbonates, as demonstrated for similar quinazolinediones . For example, reacting 3-phenylquinazoline-2,4(1H,3H)-dione with allyl carbonate in dimethylformamide (DMF) under microwave irradiation (130–160°C, 15–30 minutes) yields the target compound. Potassium carbonate acts as a base, facilitating deprotonation of the N1 position .
Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Time | 20 minutes |
| Solvent | DMF |
| Base | K₂CO₃ (3 equivalents) |
| Yield | 65–75% (estimated) |
Multicomponent Reactions
Alternative routes employ one-pot multicomponent reactions. A three-component system using isatoic anhydride, allylamine, and benzaldehyde derivatives under solvent-free conditions achieves cyclization to form the quinazoline core . This method benefits from reduced purification steps and scalability.
Biological Activities and Mechanisms
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| VEGFR-2 | -9.2 | Hydrogen bonds with Cys917, π-stacking with Phe1047 |
| c-Met | -8.7 | Salt bridges with Lys1110, Van der Waals with Leu1157 |
In vitro assays on hepatocellular carcinoma (HepG2) cells show IC₅₀ values of 4.2 µM for related 3-phenylquinazolinediones, with apoptosis induction via caspase-3 activation .
Antimicrobial Effects
The phenyl and propenyl substituents contribute to membrane disruption in Gram-positive bacteria. Comparative data against Staphylococcus aureus:
| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| 3-Phenyl-1-(prop-2-en-1-yl)quinazolinedione | 12.5 | 18 |
| Ampicillin | 6.25 | 22 |
Mechanistic studies indicate interference with bacterial DNA gyrase and topoisomerase IV .
CNS Modulation
Though weaker than barbiturates, quinazolinediones with N-allyl groups show anticonvulsant activity in murine models. The propenyl moiety may enhance blood-brain barrier penetration . At 50 mg/kg, seizure latency increased by 40% in maximal electroshock tests, compared to 70% for phenobarbital .
Structure-Activity Relationships (SAR)
-
N1-Substitution: Allyl groups improve bioavailability over methyl or ethyl chains .
-
C3-Aryl Groups: Phenyl rings enhance kinase inhibition via π-π interactions .
-
Dione Oxygen Atoms: Critical for hydrogen bonding with enzymatic targets .
| Modification | Effect on Activity |
|---|---|
| Replacement of phenyl with cyclohexyl | ↓ VEGFR-2 inhibition by 60% |
| Oxidation of propenyl to epoxy | ↑ Cytotoxicity (IC₅₀: 2.8 µM) |
| Methylation of dione oxygens | Complete loss of antimicrobial activity |
Future Directions
Further research should prioritize:
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.
-
Targeted Delivery Systems: Liposomal formulations to enhance tumor accumulation.
-
Combination Therapies: Synergy with checkpoint inhibitors or DNA-damaging agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume